2,3,4,5,6-pentafluoro-N-(3-methyl-1-phenylbutyl)benzamide
Overview
Description
2,3,4,5,6-pentafluoro-N-(3-methyl-1-phenylbutyl)benzamide is an organic compound characterized by the presence of five fluorine atoms attached to a benzene ring and an amide group linked to a substituted butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-pentafluoro-N-(3-methyl-1-phenylbutyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,3,4,5,6-pentafluorobenzoyl chloride and 3-methyl-1-phenylbutylamine.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures.
Procedure: The 2,3,4,5,6-pentafluorobenzoyl chloride is added dropwise to a solution of 3-methyl-1-phenylbutylamine in the chosen solvent. The reaction is allowed to proceed for several hours, after which the product is isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-pentafluoro-N-(3-methyl-1-phenylbutyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl chain, using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Major Products
Nucleophilic Substitution: Substituted benzamides with different nucleophiles attached to the benzene ring.
Reduction: Corresponding amines.
Oxidation: Carboxylic acids or ketones depending on the site of oxidation.
Scientific Research Applications
2,3,4,5,6-pentafluoro-N-(3-methyl-1-phenylbutyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties such as hydrophobicity and thermal stability.
Biological Studies: It can be used as a probe to study biological processes involving amide bonds and fluorinated compounds.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-pentafluoro-N-(3-methyl-1-phenylbutyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity due to the unique electronic and steric effects of fluorine.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-pentafluorobenzamide: Lacks the substituted butyl chain, making it less hydrophobic and potentially less bioactive.
2,3,4,5,6-pentafluoro-N-(3-nitrophenyl)benzamide: Contains a nitro group instead of the substituted butyl chain, which can significantly alter its reactivity and applications.
4-methyl-N-(3-(2,3,4,5,6-pentafluorophenoxy)phenyl)benzamide:
Uniqueness
2,3,4,5,6-pentafluoro-N-(3-methyl-1-phenylbutyl)benzamide is unique due to its specific substitution pattern, which combines the electronic effects of fluorine atoms with the steric and hydrophobic effects of the substituted butyl chain
Properties
IUPAC Name |
2,3,4,5,6-pentafluoro-N-(3-methyl-1-phenylbutyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F5NO/c1-9(2)8-11(10-6-4-3-5-7-10)24-18(25)12-13(19)15(21)17(23)16(22)14(12)20/h3-7,9,11H,8H2,1-2H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUOVPCWAJRQOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=CC=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F5NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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